molecular formula C14H13NO3S B15155132 N-(2-oxo-2-phenylethyl)benzenesulfonamide

N-(2-oxo-2-phenylethyl)benzenesulfonamide

Cat. No.: B15155132
M. Wt: 275.32 g/mol
InChI Key: UDQXEDBAOXZXSL-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenylethyl)benzenesulfonamide is a chemical compound characterized by its phenyl group, a sulfonamide group, and a ketone functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Steps: The process may involve multiple steps, including nitration, reduction, and acylation.

  • Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

  • Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Strong nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Benzenesulfonic acid derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the context of its use, but it generally involves modulation of biochemical processes.

Comparison with Similar Compounds

  • N-(2-oxo-2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

  • N-(2-oxo-2-phenylethyl)benzamide: Similar structure but with a benzamide group.

Uniqueness: N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its sulfonamide group, which imparts different chemical properties and reactivity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-phenacylbenzenesulfonamide

InChI

InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)11-15-19(17,18)13-9-5-2-6-10-13/h1-10,15H,11H2

InChI Key

UDQXEDBAOXZXSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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